Diethyl cyanomethylphosphonate

Catalog No.
S749771
CAS No.
2537-48-6
M.F
C6H12NO3P
M. Wt
177.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl cyanomethylphosphonate

CAS Number

2537-48-6

Product Name

Diethyl cyanomethylphosphonate

IUPAC Name

2-diethoxyphosphorylacetonitrile

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

InChI

InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3

InChI Key

KWMBADTWRIGGGG-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC#N)OCC

Synonyms

P-(Cyanomethyl)phosphonic Acid Diethyl Ester; (Cyanomethyl)diethoxyphosphine Oxide; (Diethoxyphosphinyl)acetonitrile; Diethyl Cyanomethanephosphonate; O,O-Diethyl (Cyanomethyl)phosphonate; NSC 407826;

Canonical SMILES

CCOP(=O)(CC#N)OCC

Horner-Emmons Reaction:

DECM serves as a crucial intermediate in the Horner-Emmons reaction, a powerful tool for synthesizing various organic compounds, particularly substituted nitriles and their derivatives. These derivatives hold significance in the development of pharmaceuticals, agrochemicals, and other functional materials []. During the reaction, DECM acts as a carbanion precursor, readily deprotonating to form a nucleophilic species that reacts with carbonyl compounds (ketones and aldehydes) to yield the desired nitrile products [].

Modified Wittig Reagent:

DECM functions as a modified Wittig reagent, enabling the synthesis of alpha, beta-unsaturated nitriles from aldehydes and ketones. This transformation proves valuable in constructing diverse organic molecules with specific functionalities, often employed in drug discovery and material science research []. Similar to the Horner-Emmons reaction, DECM acts as a nucleophile, forming a carbon-carbon bond with the carbonyl carbon of the starting material, resulting in the alpha, beta-unsaturated nitrile product [].

Synthesis of Heterocycles and Cyclopropanes:

DECM exhibits versatility beyond nitrile synthesis. It actively participates in the formation of various heterocyclic compounds, which are molecules containing ring structures incorporating elements other than carbon. Additionally, DECM reacts with epoxides and nitrones to generate cyano-substituted cyclopropanes, valuable three-membered ring structures with applications in medicinal chemistry and material science [, ].

Other Applications:

Beyond the aforementioned functionalities, DECM demonstrates potential in other areas of scientific research. Studies have explored its use in:

  • Copper-catalyzed reactions: DECM participates in reactions with aryl iodides in the presence of copper iodide (CuI) to achieve alpha-arylated alkanenitriles [].
  • Antimicrobial activity: Some research suggests DECM possesses antimicrobial properties against specific bacterial strains, warranting further investigation.

Diethyl cyanomethylphosphonate is a chemical compound with the molecular formula C6_6H12_{12}N\O3_3P and a CAS number of 2537-48-6. It is classified as an organophosphorus compound, characterized by the presence of a phosphonate group. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as tetrahydrofuran and dimethyl ether, but less soluble in water. Its structure includes a cyanomethyl group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

, including:

  • Horner Reaction: This reaction involves the formation of alkenes from aldehydes or ketones using diethyl cyanomethylphosphonate as a nucleophile. It has been noted for its competitive behavior with other reagents like tetraethyl methylenediphosphonate .
  • Knoevenagel Condensation: Diethyl cyanomethylphosphonate can also undergo Knoevenagel condensation, where it reacts with carbonyl compounds to form α,β-unsaturated carbonyl compounds .
  • Wittig Reaction: The compound has been studied for its structural effects on the stereochemistry of the Wittig reaction, which is used for synthesizing alkenes .

Diethyl cyanomethylphosphonate can be synthesized through several methods, including:

  • Phosphorylation Reactions: The reaction of diethyl phosphite with cyanomethyl halides can yield diethyl cyanomethylphosphonate.
  • Condensation Reactions: It can also be produced via condensation reactions involving appropriate aldehydes or ketones under controlled conditions to ensure high yields.
  • Use of Catalysts: Employing solid bases in dry reactions has been shown to enhance the efficiency of synthesizing diethyl cyanomethylphosphonate from starting materials like benzaldehyde .

Diethyl cyanomethylphosphonate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent in organic chemistry for synthesizing complex molecules.
  • Pharmaceutical Development: Its potential use in drug development is being explored due to its unique chemical properties.
  • Agricultural Chemistry: Similar compounds are often investigated for use as pesticides or herbicides.

Diethyl cyanomethylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diethyl phosphonatePhosphonateCommonly used as a precursor in organic synthesis
Methyl phosphonochloridatePhosphonochlorideUsed in the synthesis of various organophosphate derivatives
Ethyl cyanoacetateCyano compoundKnown for its use in synthesizing heterocycles

Uniqueness of Diethyl Cyanomethylphosphonate: Unlike many other organophosphorus compounds, diethyl cyanomethylphosphonate possesses both a cyanomethyl group and diethyl ester functionality, making it particularly versatile for specific reactions such as the Horner and Knoevenagel reactions. This dual functionality allows it to act as both a nucleophile and an electrophile under different conditions, enhancing its utility in synthetic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (31.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2537-48-6

Wikipedia

Diethyl cyanomethylphosphonate

Dates

Modify: 2023-08-15

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